molecular formula C11H6ClNO4 B3032910 6-Chloroquinoline-2,4-dicarboxylic acid CAS No. 62482-28-4

6-Chloroquinoline-2,4-dicarboxylic acid

Cat. No.: B3032910
CAS No.: 62482-28-4
M. Wt: 251.62 g/mol
InChI Key: ILQAFAWQKBSEDK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Chloroquinoline-2,4-dicarboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with quinoline-binding proteins, which are involved in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound can also form complexes with metal ions, which may further influence its biochemical properties and interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism. These effects are observed in various cell types, including cancer cells, where this compound can induce apoptosis or inhibit cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or repress gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can exhibit toxic or adverse effects, including organ damage or disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage level triggers significant changes in biological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, activity, and overall effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to organelles such as the mitochondria or nucleus. The compound’s distribution can influence its activity and effectiveness in modulating cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinoline-2,4-dicarboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . This method is efficient and provides good yields of the desired product.

Another method involves the use of montmorillonite K-10, a strong and environmentally benign solid acid, as a catalyst . This method is advantageous due to its mild reaction conditions and the ability to recycle and reuse the catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted processes and solid acid catalysts are preferred due to their efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered electronic properties.

    Substitution: The chloro group in the compound can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

6-Chloroquinoline-2,4-dicarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

6-chloroquinoline-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQAFAWQKBSEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351507
Record name 6-chloroquinoline-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62482-28-4
Record name 6-chloroquinoline-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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